
piperazine-1,4-diylbis(thiophen-2-ylmethanone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
piperazine-1,4-diylbis(thiophen-2-ylmethanone) is an organic compound that features a piperazine ring substituted with two thienyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine-1,4-diylbis(thiophen-2-ylmethanone) typically involves the reaction of piperazine with 2-thienylcarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
piperazine-1,4-diylbis(thiophen-2-ylmethanone) can undergo various chemical reactions, including:
Oxidation: The thienyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thienyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thienyl derivatives.
Scientific Research Applications
piperazine-1,4-diylbis(thiophen-2-ylmethanone) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of piperazine-1,4-diylbis(thiophen-2-ylmethanone) is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thienyl and piperazine moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-indol-4-yl)piperazino(2-thienyl)methanone
- (2-[4-(2-thienylcarbonyl)piperazin-1-yl]ethyl)amine
- Piperazinyl 2-(2-thienyl)cyclopropyl ketone
Uniqueness
piperazine-1,4-diylbis(thiophen-2-ylmethanone) is unique due to the presence of two thienyl groups attached to a piperazine ring. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H14N2O2S2 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
[4-(thiophene-2-carbonyl)piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C14H14N2O2S2/c17-13(11-3-1-9-19-11)15-5-7-16(8-6-15)14(18)12-4-2-10-20-12/h1-4,9-10H,5-8H2 |
InChI Key |
URZLGZSGBBNZCT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)C2=CC=CS2)C(=O)C3=CC=CS3 |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CS2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




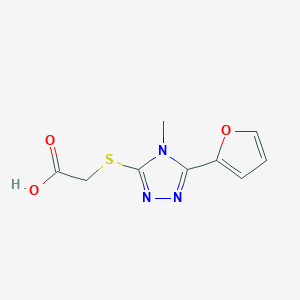
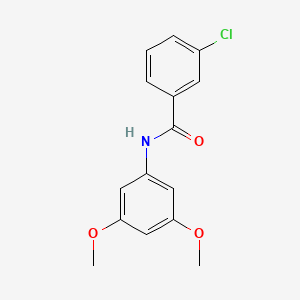
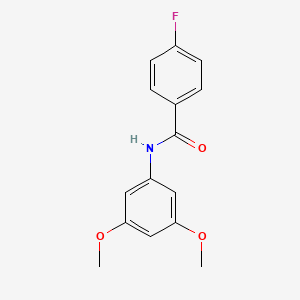
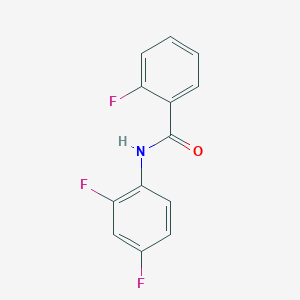
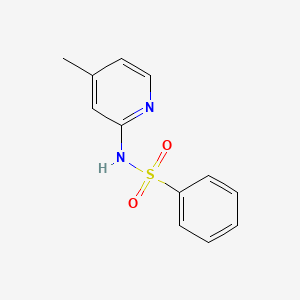
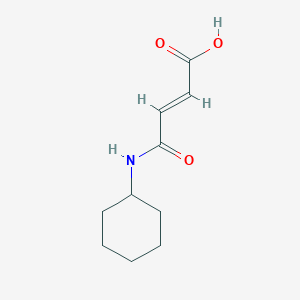

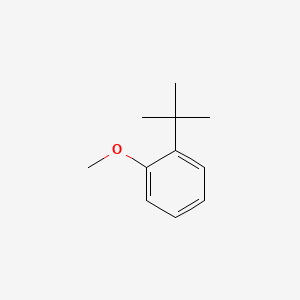
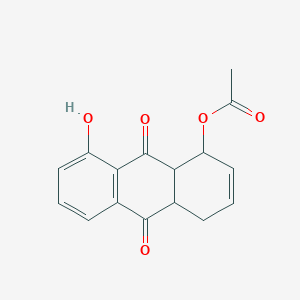
![6-Methyl-2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B1633738.png)
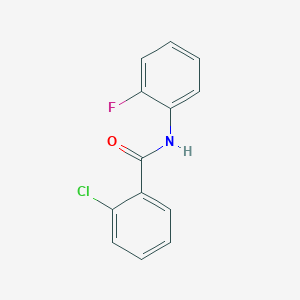
![Phenol, 2(or 4)-[[bis(2-hydroxyethyl)amino]methyl]-](/img/structure/B1633749.png)
